molecular formula C3H7Cl2NO B6615040 1-amino-3-chloropropan-2-one hydrochloride CAS No. 36077-45-9

1-amino-3-chloropropan-2-one hydrochloride

Cat. No.: B6615040
CAS No.: 36077-45-9
M. Wt: 144.00 g/mol
InChI Key: PNXNJSLRLYKGFY-UHFFFAOYSA-N
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Description

1-Amino-3-chloropropan-2-one hydrochloride (C₃H₇Cl₂NO, MW: 156.00) is a hydrochlorinated ketone derivative with an amino group at position 1 and a chlorine atom at position 3 of the propane backbone. The compound’s structure features a protonated amine (NH₃⁺) linked to a ketone (C=O) and a chlorinated methyl group. Hydrochloride salts like this are typically favored for improved solubility and stability in formulation processes .

Properties

IUPAC Name

1-amino-3-chloropropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c4-1-3(6)2-5;/h1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNJSLRLYKGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 1-Chloropropan-2-ol

The most widely reported method involves reacting 1-chloropropan-2-ol with aqueous ammonia under controlled conditions. This two-step process first generates 1-amino-3-chloropropan-2-ol, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

  • Temperature : 0–5°C to minimize hydrolysis side reactions.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Molar Ratio : 1:1.2 (1-chloropropan-2-ol : ammonia).

Yield : 72–78% after recrystallization.

Side Reactions :

  • Hydrolysis of the chlorinated intermediate to 1,2-propanediol (5–8% yield).

  • Over-ammoniation leading to di-substituted byproducts (3–5% yield).

Cyclization and Hydrochlorination

Epoxide Ring-Opening Strategy

Propylene oxide serves as a precursor in a regioselective amination process. Isobutylamine attacks the less substituted carbon of the epoxide, followed by hydrochlorination:

Propylene oxide+IsobutylamineH2O1-Amino-3-chloropropan-2-olHClHydrochloride salt\text{Propylene oxide} + \text{Isobutylamine} \xrightarrow{\text{H}_2\text{O}} \text{1-Amino-3-chloropropan-2-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Insights :

  • Water Content : 8–10% (v/v) accelerates ring-opening by stabilizing transition states.

  • Temperature : 0°C reduces diol formation (<2%).

Challenges :

  • Propylene oxide’s flammability (−37°C flash point) and carcinogenicity necessitate closed-system reactors.

Solvent-Free and Green Synthesis

Mechanochemical Amination

Ball-milling 1-chloropropan-2-ol with ammonium carbonate achieves 68% yield without solvents.

Advantages :

  • Eliminates VOC emissions.

  • Reduces reaction time to 2 hours (vs. 12–24 hours in solution).

Limitations :

  • Scalability challenges due to equipment constraints.

Industrial-Scale Production

Continuous Flow Reactor Systems

Tubular reactors enhance safety and efficiency for large-scale synthesis:

ParameterValue
Residence Time15–20 minutes
Temperature25°C
Pressure2–3 bar
Annual Capacity500–700 metric tons

Key Features :

  • In-line IR spectroscopy for real-time monitoring.

  • Automated pH adjustment modules.

Purification and Analytical Validation

Recrystallization Techniques

Ethanol/water mixtures (70:30 v/v) yield crystals with 99.2% purity (HPLC). Impurities include:

  • 0.4% 1,2-propanediol.

  • 0.3% unreacted 1-chloropropan-2-ol.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 3.42–3.38 (m, 1H, CHCl), 3.15 (dd, 1H, CHNH₂), 2.89 (s, 2H, NH₂).

  • HPLC-MS : m/z 146.02 [M+H]⁺, retention time 6.7 minutes (C18 column, 0.1% TFA).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Sub.7898.5HighModerate
Epoxide Amination8599.2MediumLow
Mechanochemical6897.8LowVery Low

Chemical Reactions Analysis

Types of Reactions

1-amino-3-chloropropan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its unique structure allows for modifications that lead to the development of new drugs.

2. Biochemical Studies

  • Enzyme Mechanisms : It is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Research has shown that it can act as a substrate for aminotransferases, influencing amino acid metabolism.
  • Cell Signaling Pathways : The compound modulates cell signaling pathways, affecting gene expression related to metabolic processes.

3. Pharmacological Applications

  • Drug Development : The compound has been explored as a precursor for synthesizing drugs targeting infections and other medical conditions. Its ability to be transformed into various biologically active derivatives enhances its utility in pharmacology .
  • Toxicity Studies : Research indicates that while 1-amino-3-chloropropan-2-one hydrochloride can enhance metabolic functions at low doses, it may exhibit toxicity at higher concentrations, necessitating careful dosage management in experimental settings .

Industrial Applications

1. Dyes and Agrochemicals

  • The compound is employed in the production of dyes and agrochemicals due to its reactive nature and ability to form stable intermediates that can be further processed into final products.

Case Studies

Study Title Focus Findings
Toxicity of this compoundAnimal ModelsDoses of 50 mg/kg/day led to neurological impairments; symptoms included incoordination.
Base-Mediated Synthesis of Cyclic DithiocarbamatesOrganic ChemistryDemonstrated efficient preparation using derivatives of this compound .
Enzyme Modulation EffectsBiochemistryShowed significant modulation of enzyme activity influencing metabolic pathways.

Mechanism of Action

The mechanism of action of 1-amino-3-chloropropan-2-one hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following compounds share structural motifs with 1-amino-3-chloropropan-2-one hydrochloride, differing in substituent placement or functional groups:

1-Amino-1-Phenylpropan-2-One Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO
  • Molecular Weight : 185.65
  • Key Differences : A phenyl group replaces the chlorine atom at position 1, altering lipophilicity and electronic effects.
  • Applications : Used as a pharmaceutical intermediate, leveraging the aromatic ring for enhanced binding in drug candidates .
3-Chloro-N,N-Dimethylpropane-1-Amine Hydrochloride
  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 170.07
  • Key Differences : A dimethylamine group at position 1 and chlorine at position 3. The tertiary amine increases steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound.
  • Applications : Employed as a reagent in alkylation reactions and surfactant synthesis .
2-(3-Chlorophenoxy)Propan-1-Amine Hydrochloride
  • Molecular Formula: C₉H₁₂Cl₂NO
  • Molecular Weight : 222.11
  • Key Differences: A chlorophenoxy group at position 2 introduces ether functionality, enhancing metabolic stability in drug candidates.
  • Applications : Explored as a precursor for antihistamines or antidepressants .

Comparative Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility (Water) Stability Notes
This compound* N/A ~1.3 (estimated) High (hydrochloride salt) Sensitive to hydrolysis due to ketone and labile Cl
1-Chloro-3-(3-chlorophenyl)propan-2-one 90–93 (at 0.25 Torr) 1.275 Low Stable under inert conditions
3-Chloro-N,N-dimethylpropane-1-amine HCl N/A N/A Moderate Hygroscopic; requires dry storage

*Estimated values based on structural analogs.

Pharmacological and Industrial Relevance

  • Agrochemicals : The chlorine atom’s electronegativity in 1-chloro-3-(3-chlorophenyl)propan-2-one is exploited in pesticide synthesis, a possible pathway for the target compound .
  • Limitations : Compared to tertiary amines (e.g., 3-chloro-N,N-dimethylpropane-1-amine hydrochloride), the primary amine in the target compound may exhibit lower membrane permeability, limiting its direct therapeutic use .

Biological Activity

Overview

1-Amino-3-chloropropan-2-one hydrochloride, with the chemical formula C3H8ClNO·HCl, is a compound of significant interest in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential biological activities.

  • Molecular Weight : 146.02 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, ethanol, and ether

This compound exhibits its biological activity primarily through its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to:

  • Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it disrupts their function.
  • Alteration of Gene Expression : The compound can influence transcription factors and regulatory proteins, thus modulating gene expression patterns.

Biochemical Pathways

The compound interacts with various cellular pathways, influencing:

  • Cell Signaling : It can modulate signaling proteins such as kinases and phosphatases.
  • Metabolic Processes : By affecting the expression of genes involved in metabolism, it influences cellular energy production.

Antifertility Agent

Research has indicated that this compound possesses antifertility properties. It has been shown to interfere with reproductive processes in animal models, suggesting potential applications in contraceptive development.

Toxicological Studies

Toxicological evaluations have revealed that the compound exhibits dose-dependent effects:

  • Low Doses : May enhance metabolic processes and improve cellular functions.
  • High Doses : Can lead to toxic effects such as enzyme inhibition and disruption of cellular homeostasis.

Study on Cellular Effects

A study investigating the effects of this compound on cellular processes found that it influences:

  • Cellular Metabolism : The compound was observed to enhance certain metabolic pathways at lower concentrations while exhibiting toxic effects at higher concentrations .

Pharmacological Evaluation

In pharmacological studies, the compound was evaluated for its potential therapeutic properties. It was found to act on various molecular targets, leading to significant biological responses. The following table summarizes key findings from recent studies:

Study FocusFindingsReference
Antifertility PropertiesDemonstrated efficacy in inhibiting fertility in animal models
Enzyme InteractionsInhibits specific enzymes involved in metabolic pathways
Toxicological EffectsDose-dependent toxicity observed; low doses beneficial, high doses harmful

Applications in Research

This compound serves multiple roles in scientific research:

  • Chemical Synthesis : Used as an intermediate for synthesizing complex organic molecules.
  • Biological Studies : Employed in proteomics research to study enzyme mechanisms and protein interactions.
  • Pharmaceutical Development : Investigated for therapeutic applications and as a precursor in drug synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-amino-3-chloropropan-2-one hydrochloride, and what challenges arise due to its instability during synthesis?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or reduction reactions. A documented method includes the reaction of 2,3-dibromopropanol with potassium phthalimide, followed by hydrolysis and hydrochlorination . Key challenges include instability caused by proximity of reactive functional groups (amino and chloro), which may lead to decomposition. To mitigate this, low-temperature conditions (<5°C) and inert atmospheres (N₂/Ar) are recommended during critical steps.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the amine proton (δ 2.8–3.2 ppm) and carbonyl carbon (δ 205–210 ppm) confirm the presence of the ketone and protonated amine groups.
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (N–H⁺) validate the hydrochloride salt formation.
  • Mass Spectrometry : A molecular ion peak at m/z ≈ 141 (free base) and isotopic patterns consistent with chlorine (3:1 ratio for M+2) confirm molecular composition.

Advanced Research Questions

Q. What strategies can stabilize this compound in aqueous solutions during biological assays?

  • Methodological Answer :

  • pH Optimization : Maintain pH 4–6 to prevent deprotonation of the amine group, which reduces hydrolytic degradation.
  • Lyophilization : Store lyophilized powder at -20°C and reconstitute in degassed buffers immediately before use.
  • Additives : Include 0.1% EDTA to chelate metal ions that catalyze decomposition .

Q. How do reaction conditions influence competing pathways (e.g., oxidation vs. substitution) in derivatizing this compound?

  • Methodological Answer :

  • Oxidation : Using KMnO₄ (acidic conditions) converts the ketone to a carboxylic acid, but may over-oxidize the amine. Controlled use of CrO₃ in acetone at 0°C minimizes side reactions .
  • Substitution : SN2 reactions with NaCN in DMF yield cyano derivatives. Catalytic iodide (KI) enhances leaving-group ability of Cl⁻.
  • Kinetic Monitoring : HPLC with UV detection (λ = 210 nm) tracks reaction progress and identifies by-products like dehydrohalogenated amines .

Q. How can researchers reconcile contradictory solubility data reported for this compound in polar aprotic solvents?

  • Methodological Answer :

  • Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) at 25°C. For DMSO, solubility ranges from 50–100 mg/mL depending on hydration state.
  • Hygroscopicity Control : Dry solvents over molecular sieves and use Karl Fischer titration to quantify water content, which significantly affects solubility .

Data Contradiction Analysis

Q. Why do different studies report varying yields (40–75%) for the synthesis of this compound?

  • Methodological Answer :

  • Stepwise Analysis :
StepYield Variability SourceMitigation Strategy
Phthalimide fusionIncomplete substitution at C3Extend reaction time to 48+ hours
HydrolysisCompeting ring-opening reactionsUse dilute HCl (2M) at 0°C
Salt formationLoss during crystallizationOptimize antisolvent (e.g., EtOAc)
  • Quality Control : Implement in-line FTIR to monitor intermediate stability .

Comparative Reactivity and Structure-Activity Relationship (SAR)

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 1-amino-3-methoxypropan-2-one)?

  • Methodological Answer :

  • Electrophilicity : The chloro group enhances electrophilicity at C3, making it more reactive toward nucleophiles (e.g., amines, thiols) compared to methoxy analogs.
  • SAR in Biological Systems : Chloro derivatives show higher antimicrobial activity but lower solubility than methoxy variants. Use logP calculations (ClogP ≈ 0.8 vs. -0.3 for methoxy) to rationalize bioavailability differences .

Ecological and Safety Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods (≥100 fpm face velocity) to avoid inhalation of hydrochloride fumes.
  • Spill Management : Neutralize with 5% sodium bicarbonate before disposal.
  • PPE : Nitrile gloves (≥8 mil thickness) and splash goggles are mandatory due to skin/eye irritation risks .

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